![molecular formula C12H12N2O3S2 B7579525 2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is a synthetic compound that has been widely used in scientific research. This compound is also known as ETC-1002 and is a novel small molecule that has been shown to have potential therapeutic effects on various diseases.
Mechanism of Action
The mechanism of action of ETC-1002 is not fully understood, but it is believed to work by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ETC-1002 reduces the production of fatty acids and cholesterol, leading to a decrease in LDL-C levels and an increase in HDL-C levels.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have a number of biochemical and physiological effects, including reducing LDL-C and triglyceride levels, increasing HDL-C levels, improving insulin sensitivity, and reducing inflammation. These effects are thought to be due to ETC-1002's ability to inhibit ACL and reduce the production of fatty acids and cholesterol.
Advantages and Limitations for Lab Experiments
One of the advantages of using ETC-1002 in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. ETC-1002 is also relatively stable and can be stored for long periods of time. However, one limitation of using ETC-1002 is that it may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on ETC-1002. One direction is to further investigate its mechanism of action and identify any additional targets that it may interact with. Another direction is to study the long-term effects of ETC-1002 on various diseases, including atherosclerosis and diabetes. Additionally, researchers may investigate the potential use of ETC-1002 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of ETC-1002 involves the reaction of a thiazole carboxylic acid with an ethylthiophene-2-carbonyl amine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The final product is purified by column chromatography to obtain pure ETC-1002.
Scientific Research Applications
ETC-1002 has been extensively studied for its potential therapeutic effects on various diseases, including hypercholesterolemia, atherosclerosis, and diabetes. It has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) levels. ETC-1002 has also been shown to have anti-inflammatory effects and improve insulin sensitivity.
properties
IUPAC Name |
2-[[(5-ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-7-3-4-9(19-7)11(15)13-5-10-14-8(6-18-10)12(16)17/h3-4,6H,2,5H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKXNBFOZOWGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
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